1-(1,3-Dithian-2-YL)heptane-1,2-dione
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Overview
Description
1-(1,3-Dithian-2-YL)heptane-1,2-dione is an organosulfur compound featuring a 1,3-dithiane ring attached to a heptane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione undergoes various chemical reactions, including:
Substitution: The dithiane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons .
Scientific Research Applications
1-(1,3-Dithian-2-YL)heptane-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1,3-Dithian-2-YL)heptane-1,2-dione exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, allowing for the formation of new carbon-carbon bonds. This property is exploited in umpolung reactions, where the compound acts as an acyl anion equivalent .
Comparison with Similar Compounds
Properties
CAS No. |
56011-18-8 |
---|---|
Molecular Formula |
C11H18O2S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(1,3-dithian-2-yl)heptane-1,2-dione |
InChI |
InChI=1S/C11H18O2S2/c1-2-3-4-6-9(12)10(13)11-14-7-5-8-15-11/h11H,2-8H2,1H3 |
InChI Key |
ZBERTNJMUWTGOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(=O)C1SCCCS1 |
Origin of Product |
United States |
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